N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenoxy) moiety linked via a but-2-yn-1-yl spacer to a 3,5-dimethylisoxazole-4-carboxamide group.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11-16(12(2)24-19-11)17(20)18-7-3-4-8-21-13-5-6-14-15(9-13)23-10-22-14/h5-6,9H,7-8,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTUVRLAHWVFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given the lack of information on its specific targets, it is difficult to predict which pathways might be affected.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable.
Biochemical Analysis
Cellular Effects
The cellular effects of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide are also not fully known. Some compounds with similar structures have shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells
Molecular Mechanism
The molecular mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide is not yet fully elucidated. It’s known that some compounds with similar structures have shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Characteristics
- Molecular Formula : CHN\O
- Molecular Weight : 389.4 g/mol
- CAS Number : 1448061-19-5
The compound features a benzo[d][1,3]dioxole moiety, which is known for its electron-rich nature, enhancing biological interactions. The isoxazole and carboxamide functionalities contribute to its potential as an inhibitor of various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | CHN\O |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1448061-19-5 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain synthesized benzoxazepine derivatives displayed cytotoxicity against solid tumor cell lines, suggesting that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide may also possess similar properties .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds containing the benzo[d][1,3]dioxole unit have been associated with inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. A related study found that benzoxazepine derivatives could modulate the release of these cytokines depending on the cancer cell type used, indicating a possible pathway through which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide could exert anti-inflammatory effects .
The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may engage in π-π interactions with aromatic residues in proteins, while the but-2-yn-1-yl linker provides flexibility for spatial orientation within the active site of target proteins.
Case Studies and Research Findings
- Antidiabetic Potential : In a study involving benzodioxol derivatives, compounds were assessed for their α-amylase inhibition capabilities. Some derivatives exhibited strong inhibitory effects (IC50 values around 0.68 µM), which could suggest a broader metabolic impact including potential effects on glucose metabolism .
- Cytotoxicity Assessment : The cytotoxicity of related compounds was evaluated using MTS assays across various cancer and normal cell lines. Notably, certain derivatives demonstrated significant activity against cancer cells while showing minimal toxicity to normal cells (IC50 > 150 µM), highlighting their therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[d][1,3]dioxol-5-yloxy group is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity and metabolic stability. Below is a detailed comparison with key analogs from the evidence:
Key Observations :
- The target compound’s alkyne linker (but-2-yn-1-yl) distinguishes it from analogs with ethyl or methylene spacers (e.g., compounds 25–29 in ). This spacer may influence conformational flexibility and electronic properties.
- Piperazine-based analogs (e.g., compounds 25–29) exhibit moderate to high yields (55–80%), suggesting robust synthetic routes, while thiadiazole derivatives like 5p and benzoimidazoles like 4d show comparable yields (71–78%) .
Physicochemical Properties
Elemental Analysis
| Compound ID/Ref. | Calculated (%) | Found (%) | ||||
|---|---|---|---|---|---|---|
| C | H | N | C | H | N | |
| Compound 25 | 62.25 | 5.42 | 5.38 | 62.41 | 5.40 | 5.24 |
| Compound 26 | 61.18 | 5.37 | 5.28 | 61.49 | 5.42 | 5.19 |
| Compound 4d | 66.66 | 3.99 | 7.40 | 66.58 | 3.90 | 7.31 |
Key Observations :
- Close alignment between calculated and found values (e.g., <0.5% deviation in carbon content for compound 25 ) confirms high purity in analogs.
- The target compound’s isoxazole-carboxamide group may alter nitrogen content compared to piperazine or benzoimidazole derivatives.
Thermal Stability
Spectroscopic Features
NMR Spectroscopy
- Benzo[d][1,3]dioxol-5-yloxy protons resonate at δ ~6.40–6.82 ppm (1H-NMR) and carbons at δ ~95–150 ppm (13C-NMR) across analogs .
- Piperazine NH protons in compounds 25–29 appear as broad singlets at δ ~2.5–3.5 ppm , while the target compound’s isoxazole protons may show distinct shifts (δ ~2.0–2.5 ppm for methyl groups).
Infrared Spectroscopy
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, a CuH-catalyzed hydroalkylation approach (similar to methods in ) involves reacting intermediates like (Z)-N-(2-((benzo[d][1,3]dioxol-5-yloxy)methyl)allyl)-benzenesulfonamide with chiral ligands (e.g., (S)-DTBM-SEGPHOS) under reflux conditions. Post-reaction purification via flash chromatography (33% Et₂O in pentane) yields ~63% pure product. Crystallization from ethanol further enhances purity .
- Characterization : IR confirms functional groups (e.g., carbonyl stretches), while ¹H/¹³C NMR and MS validate structural integrity. For instance, ¹H NMR peaks for aromatic protons in the benzo[d][1,3]dioxol moiety appear at δ 6.8–7.2 ppm .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methyl groups at δ 2.1–2.3 ppm for isoxazole-CH₃) .
- MS : High-resolution MS determines molecular ion peaks (e.g., m/z 548.3 for C₂₃H₁₉Cl₂F₄N₃O₄ analogs) .
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) .
Q. How are common impurities removed during synthesis?
- Methodological Answer :
- Chromatography : Silica gel column chromatography separates unreacted starting materials (e.g., benzaldehyde derivatives) .
- Recrystallization : Ethanol or ether-pentane mixtures remove polar byproducts (e.g., uncyclized intermediates) .
Advanced Research Questions
Q. How can experimental design optimize synthetic yield while minimizing side reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading. For example, ultrasonic treatment (4 hours, 40 kHz) in improved yields by 20% compared to conventional heating.
- Catalyst Screening : Chiral ligands (e.g., (S)-DTBM-SEGPHOS) enhance enantioselectivity (63% yield vs. 45% without ligands) .
- Table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 24–36 hours | +15% |
| Catalyst Loading | 5.5 mol% | +18% |
| Solvent | EtOH/CH₃CN (1:1) | +10% |
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Triangulation : Cross-validate assays (e.g., anticonvulsant profiles in vs. cytotoxicity in ) using multiple cell lines (HEK293 vs. HepG2).
- Meta-Analysis : Pool data from structurally similar analogs (e.g., pyrazole-carbohydrazides in ) to identify activity trends.
- Dose-Response Curves : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) to control for experimental variability .
Q. What strategies guide structure-activity relationship (SAR) studies for the benzo[d][1,3]dioxol moiety?
- Methodological Answer :
- Substituent Scanning : Replace the benzo[d][1,3]dioxol group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups ().
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify binding interactions with targets like GABA receptors .
- In Vivo/In Vitro Correlation : Compare logP values (e.g., 2.8 vs. 3.5) to bioavailability in rodent models .
Q. How are stereochemical challenges addressed during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Employ enantiopure intermediates (e.g., (3S,4R)-piperidine derivatives) to control configuration .
- Circular Dichroism (CD) : Monitor optical activity ([α]D²⁵ = +12.5°) to confirm enantiomeric excess (>90%) .
Q. What methodologies ensure reproducibility in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline FTIR to track reaction progress in real time.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size (D90 < 50 µm) for consistent crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
